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Compound of Interest

Compound Name:
5-(tetrahydro-2H-pyran-2-

yloxy)pent-3-yn-1-PEG4-azide

Cat. No.: B13712023 Get Quote

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug

Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is not

merely a spacer but a critical component that dictates the efficacy, stability, and

pharmacokinetic profile of the final construct. The compound registered under CAS 2468714-

97-6, identified as 2H-Pyran, 2-[(17-azido-6,9,12,15-tetraoxaheptadec-2-yn-1-

yl)oxy]tetrahydro-, also known as 5-(Tetrahydro-2H-pyran-2-yloxy)pent-3-yn-1-peg4-azide,

represents a sophisticated class of heterobifunctional linkers designed for sequential

bioconjugation reactions.[1][2][3][4][5]

This guide provides a detailed examination of its chemical structure, physicochemical

properties, and the strategic rationale behind its design. It serves as a technical resource for

researchers and drug development professionals, offering insights into its application through

the lens of its constituent functional groups and the powerful "click chemistry" it enables.

Deconstructing the Architecture: A Molecule of
Three Parts
The utility of CAS 2468714-97-6 arises from its modular design, which incorporates three

distinct chemical motifs, each serving a specific and vital purpose in a multi-step conjugation

strategy.
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CAS 2468714-97-6: Heterobifunctional Linker

Key Functions

Azide Group (N₃)
Reactive Handle 1

PEG4 Spacer
(Polyethylene Glycol)

 covalent bond 

Enables CuAAC 'Click' Reaction

Protected Alkyne
(THP-O-CH₂-C≡C-)
Reactive Handle 2

 covalent bond 

Enhances Solubility
Improves Pharmacokinetics
Reduces Immunogenicity

Enables second CuAAC Reaction
THP group prevents premature reaction
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Caption: Key functional components of CAS 2468714-97-6.
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The Azide Terminus (N₃): This functional group is a cornerstone of "click chemistry," a set of

reactions known for their high yield, specificity, and biocompatibility.[6][7] The azide group

remains stable and largely unreactive under most biological conditions but readily undergoes

a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne to form a

highly stable triazole ring.[1][8][9] This serves as the first "click" handle for conjugation.

The PEG Spacer (-PEG4-): The central part of the molecule is a polyethylene glycol (PEG)

chain. PEG linkers are widely employed in drug development for several critical reasons:

Enhanced Solubility: They impart hydrophilicity to the conjugate, which is crucial when

linking hydrophobic drugs to large biomolecules.[10][11]

Improved Pharmacokinetics: The PEG chain increases the hydrodynamic radius of the

conjugate, which can reduce renal clearance and extend its circulation half-life in vivo.[10]

[12][13]

Reduced Immunogenicity: PEGylation can "shield" the conjugate from the immune

system, lowering the risk of an adverse immune response.[10][12]

The Protected Alkyne Terminus: The second reactive handle is a terminal alkyne. Critically,

this alkyne is protected by a tetrahydropyranyl (THP) group.[14][15] The THP group acts as a

temporary "cap," rendering the alkyne inert. This is a deliberate design choice to enforce a

sequential reaction strategy. The alkyne can only participate in a click reaction after the THP

group has been selectively removed under acidic conditions.[14][16] This prevents self-

polymerization or uncontrolled conjugation during the first reaction step involving the azide

group.

Physicochemical Properties
While extensive experimental data for this specific molecule is not publicly available, its core

properties can be summarized. Researchers should anticipate that its properties will be largely

defined by the PEG chain, making it soluble in water and a range of organic solvents.
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Property Value / Description Source

CAS Number 2468714-97-6 [1][4]

Chemical Name

2H-Pyran, 2-[(17-azido-

6,9,12,15-tetraoxaheptadec-2-

yn-1-yl)oxy]tetrahydro-

[1][17]

Synonym
5-(Tetrahydro-2H-pyran-2-

yloxy)pent-3-yn-1-peg4-azide
[2][4]

Molecular Formula C₁₈H₃₁N₃O₆ [1][4]

Molecular Weight
385.46 g/mol (often listed as

385.5)
[1][4]

Purity
Typically ≥95% from

commercial suppliers
[4]

Appearance

Inferred to be a liquid or low-

melting solid based on similar

PEGylated compounds.

N/A

Solubility

Expected to be soluble in

water, DMSO, DMF, and

chlorinated solvents.

N/A

Storage
Recommended storage at

-20°C for long-term stability.
[4]

Core Experimental Workflows and Protocols
The use of CAS 2468714-97-6 in a bioconjugation project follows a logical, two-stage workflow:

first, the deprotection of the alkyne, and second, the sequential click reactions.
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Start:
Linker CAS 2468714-97-6
(Alkyne is THP-protected)

Step 1: THP Deprotection
Expose the terminal alkyne using acidic conditions.

Intermediate Linker:
Free Alkyne and Azide termini

Option A: First Conjugation via Azide
React with Alkyne-Molecule A

(CuAAC Reaction)

Option B: First Conjugation via Alkyne
React with Azide-Molecule A

(CuAAC Reaction)

Intermediate Conjugate:
Molecule A --- Linker --- Free Terminus

Step 2: Second Conjugation
React with corresponding Azide/Alkyne-Molecule B

(CuAAC Reaction)

Final Bioconjugate:
Molecule A --- Linker --- Molecule B

Click to download full resolution via product page

Caption: General experimental workflow for using the bifunctional linker.

Protocol 1: THP Group Deprotection (Alkyne Activation)
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Causality: The THP ether is an acetal, which is stable to basic and nucleophilic conditions but

is readily cleaved by acid.[14] The mechanism involves protonation of the THP oxygen,

followed by cleavage to form a resonance-stabilized carbocation and the free alcohol (in this

case, the propargyl alcohol end of the linker).[14] Mild acidic catalysts like pyridinium p-

toluenesulfonate (PPTS) are often chosen to avoid degrading other acid-sensitive functional

groups in the molecule.[16]

Methodology:

Dissolution: Dissolve the THP-protected linker (1 equivalent) in an alcoholic solvent such as

methanol (MeOH) or ethanol (EtOH). The alcohol acts as a solvent and a scavenger for the

released tetrahydropyran cation.

Catalyst Addition: Add a catalytic amount of an acid catalyst. Common choices include:

Pyridinium p-toluenesulfonate (PPTS, ~0.1 eq.) for sensitive substrates.[16]

p-Toluenesulfonic acid (TsOH, ~0.1 eq.).

Dilute HCl in an organic solvent.

Reaction: Stir the reaction mixture at room temperature.

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting material is consumed (typically 1-4 hours).

Workup:

Quench the reaction by adding a mild base, such as a saturated solution of sodium

bicarbonate (NaHCO₃).

Extract the product into an organic solvent like ethyl acetate or dichloromethane.

Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure.

Purification: Purify the resulting deprotected linker using flash column chromatography on

silica gel if necessary.
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Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
Causality: The CuAAC reaction is a highly efficient and specific method for forming a 1,4-

disubstituted 1,2,3-triazole linkage.[8][18] The reaction requires a Cu(I) catalyst, which is

typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium

ascorbate).[1] Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are often included to

stabilize the Cu(I) oxidation state and protect sensitive biomolecules from oxidative damage.[8]

Methodology:

Preparation: In an appropriate solvent system (often a mixture of water and a miscible

organic solvent like t-butanol, DMSO, or DMF), combine the azide-containing molecule (1

eq.) and the alkyne-containing molecule (1-1.2 eq.).

Catalyst Premix: In a separate vial, prepare the catalyst solution. Add the reducing agent,

sodium ascorbate (e.g., 5 eq. from a freshly prepared stock solution), to an aqueous solution

of the copper source, copper(II) sulfate (CuSO₄, e.g., 1 eq.). A ligand like TBTA can be added

to the main reaction mixture before the copper/ascorbate solution.

Reaction Initiation: Add the catalyst premix to the solution containing the azide and alkyne.

Reaction Conditions: Stir the reaction at room temperature. The reaction is often complete

within 1-12 hours. For biomolecules, reactions are typically performed at physiological pH (7-

8).[19]

Monitoring and Purification: Monitor the reaction by LC-MS. Upon completion, the resulting

bioconjugate is typically purified using methods appropriate for the molecules involved, such

as size-exclusion chromatography, reversed-phase HPLC, or affinity chromatography.

Conclusion
CAS 2468714-97-6 is a powerful and strategically designed tool for researchers in drug

development and chemical biology. Its heterobifunctional nature, combined with a protected

reactive group, allows for the controlled, sequential assembly of complex biomolecular

architectures. The integral PEG spacer further enhances its utility by conferring favorable

physicochemical and pharmacokinetic properties to the final conjugate. Understanding the
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distinct roles of its azide, PEG, and protected alkyne components is key to leveraging its full

potential in creating next-generation therapeutics like ADCs and PROTACs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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